3-Iodothyronamine
Overview
Description
3-Iodothyronamine is an endogenous derivative of thyroid hormone. It is a high-affinity ligand for the trace amine-associated receptor 1, a G protein-coupled receptor. This compound has been found to exert rapid and profound effects on metabolism, body temperature, and cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodothyronamine can be synthesized through the iodination of thyronamine. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the thyronamine molecule .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Iodothyronamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-iodothyroacetic acid.
Reduction: Reduction reactions can convert it back to thyronamine.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or other halide salts.
Major Products
Oxidation: 3-Iodothyroacetic acid.
Reduction: Thyronamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
3-Iodothyronamine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of halogenation on the biological activity of thyronamines.
Biology: Research has shown its role in modulating metabolic processes and body temperature regulation.
Medicine: It has potential therapeutic applications in treating metabolic disorders and cardiovascular diseases.
Industry: Its unique properties make it a candidate for developing new drugs and therapeutic agents
Mechanism of Action
3-Iodothyronamine exerts its effects primarily through activation of the trace amine-associated receptor 1. This activation leads to the production of cyclic adenosine monophosphate, which in turn affects various physiological processes such as body temperature regulation, cardiac output, and metabolic rate. Additionally, it interacts with other receptors and transporters, modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diiodo-L-thyronine
- Reverse triiodothyronine
- Triiodothyroacetic acid
- Tetraiodothyroacetic acid
Uniqueness
3-Iodothyronamine is unique due to its rapid and profound effects on metabolism and body temperature, which are largely opposite to those of traditional thyroid hormones. Its ability to activate trace amine-associated receptor 1 and modulate various physiological processes sets it apart from other thyroid hormone derivatives .
Properties
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12/h1-6,9,17H,7-8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIINYOJWNGOUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433256 | |
Record name | 3-iodothyronamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712349-95-6 | |
Record name | 3-Iodothyronamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712349-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodothyronamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodothyronamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Iodothyronamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMM45J7F4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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